molecular formula C9H5F3O3 B1343541 2-(2,2,2-Trifluoroacetyl)benzoic acid CAS No. 203124-56-5

2-(2,2,2-Trifluoroacetyl)benzoic acid

Cat. No. B1343541
M. Wt: 218.13 g/mol
InChI Key: GEHWIGQIDDOODZ-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A solution of 2-(2,2,2-trifluoroacetyl)benzoic acid (0.554 g, 2.54 mmol) and hydrazine hydrate (0.44 mL, 7.8 mmol) in EtOH (7.5 mL) was stirred at 80° C. overnight, concentrated, azeotroped with toluene, and dried in vacuo to give the crude title compound as a tan solid, which was used without purification). 1H NMR (300 MHz, DMSO-d6) δ 8.36 (dd, 1H), 7.91-8.10 (m, 3H).
Quantity
0.554 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])=O.O.[NH2:17][NH2:18]>CCO>[F:1][C:2]([F:15])([F:14])[C:3]1[C:5]2[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[NH:18][N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.554 g
Type
reactant
Smiles
FC(C(=O)C1=C(C(=O)O)C=CC=C1)(F)F
Name
Quantity
0.44 mL
Type
reactant
Smiles
O.NN
Name
Quantity
7.5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NNC(C2=CC=CC=C12)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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